3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

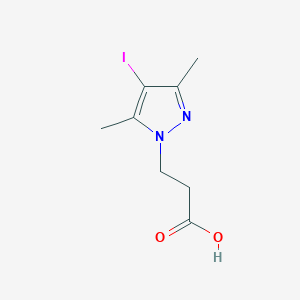

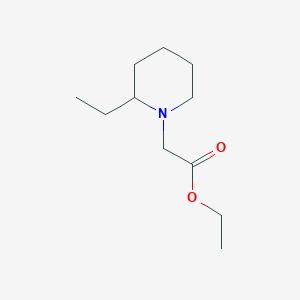

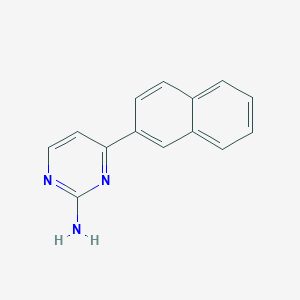

3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone, also known as (3,5-difluorophenyl) {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone, is a chemical compound with the molecular weight of 330.38 .

Molecular Structure Analysis

The molecular formula of 3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone is C19H20F2N2O . The InChI key is IXSBFFUQDYZKPW-UHFFFAOYSA-N .Applications De Recherche Scientifique

Sunscreen and UV Protection

Benzophenones, including 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, are widely used in sunscreens and personal care products for UV protection. Studies have demonstrated the presence of benzophenones in human plasma and urine following topical application, indicating percutaneous absorption and metabolic processing in the body (Janjua et al., 2008), (Watanabe et al., 2015).

Environmental Impact

Benzophenones, including the specific compound , have been found in various environmental samples, raising concerns about their impact on ecosystems. Their presence in aquatic environments can affect water quality and pose risks to human health (Yang & Ying, 2013), (Cao et al., 2021).

Biological Interactions and Endocrine Disruption

Benzophenone compounds, including 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, have been linked to endocrine disruption. Studies have shown their ability to pass through the placental barrier and their presence in fetal blood, which calls for further investigation into their toxicokinetic properties (Krause et al., 2018).

Biodegradation and Environmental Treatment

Research has identified bacteria capable of degrading benzophenone-3, indicating potential strategies for removing these compounds from the environment (Jin et al., 2019). Additionally, methods like persulfate catalysis and ferrate(VI) oxidation have been explored for treating water contaminated with benzophenone derivatives (Pan et al., 2017).

Photophore Applications

Benzophenone photophores, which likely include derivatives such as 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, are used in biological chemistry and material science for light-directed covalent attachment processes. Their applications range from binding site mapping to bioconjugation and surface grafting (Dormán et al., 2016).

Photocatalytic Degradation Studies

Studies on photocatalytic degradation of benzophenone-3 explore its removal from water, offering insights into environmental management strategies (Zúñiga-Benítez et al., 2016), (Wang et al., 2019).

Chemical Analysis and Detection

Methods for detecting benzophenones in various samples, including environmental and biological, have been developed to assess human and environmental exposure (Ku et al., 2020), (Van Hoeck et al., 2010).

Polymers and Material Science

Benzophenone derivatives are used in the synthesis of polymers, with studies exploring their incorporation into polyimides and assessing their thermal stability (Yang et al., 2010).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBFFUQDYZKPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643451 |

Source

|

| Record name | (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898789-33-8 |

Source

|

| Record name | (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)